molecular formula C15H21NO3 B3048575 5-(Morpholin-4-ylcarbonyl)adamantan-2-one CAS No. 174972-27-1

5-(Morpholin-4-ylcarbonyl)adamantan-2-one

Cat. No. B3048575
M. Wt: 263.33 g/mol
InChI Key: LJEPZBYNNOTFAF-RRBVZYLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholin-4-ylcarbonyl)adamantan-2-one , also known by its chemical formula C15H21NO3 , is a synthetic compound. It falls within the class of adamantane derivatives . The compound features a morpholine group attached to the adamantane scaffold, resulting in its unique structure.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers at hand, the general approach includes the following:



  • Adamantane Derivative Formation : Start with an adamantane precursor and introduce the morpholine moiety.

  • Morpholine Introduction : React the adamantane derivative with morpholine under appropriate conditions to form the desired product.



Molecular Structure Analysis

The molecular structure of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one consists of:



  • An adamantane core , which is a rigid, cage-like structure.

  • A morpholine group attached to one of the adamantane’s carbon atoms.

  • A carbonyl group (C=O) at the 2-position of the adamantane ring.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Hydrolysis : The carbonyl group can undergo hydrolysis to yield a carboxylic acid and a morpholine derivative.

  • Substitution Reactions : The morpholine nitrogen can be substituted with other functional groups.

  • Reduction : Reduction of the carbonyl group may lead to the corresponding alcohol.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 263.34 g/mol.

  • Solubility : Solubility may vary depending on the solvent.

  • Melting Point : Not specified in the available data.

  • Appearance : Likely a solid or crystalline material.


Safety And Hazards


  • Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information.

  • Handling Precautions : Handle with care, following standard laboratory safety protocols.

  • Potential Hazards : As with any chemical, avoid inhalation, skin contact, and ingestion.


Future Directions

Research on 5-(Morpholin-4-ylcarbonyl)adamantan-2-one could explore:



  • Biological Activity : Investigate its potential as a drug candidate or probe.

  • Derivatives : Synthesize derivatives to enhance specific properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


Remember that this analysis is based on available information, and further research may provide additional insights. Always consult relevant scientific literature for more in-depth details.


properties

IUPAC Name

5-(morpholine-4-carbonyl)adamantan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-13-11-5-10-6-12(13)9-15(7-10,8-11)14(18)16-1-3-19-4-2-16/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEPZBYNNOTFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C23CC4CC(C2)C(=O)C(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-ylcarbonyl)adamantan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Reactant of Route 2
Reactant of Route 2
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Reactant of Route 3
Reactant of Route 3
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Reactant of Route 4
Reactant of Route 4
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Reactant of Route 5
Reactant of Route 5
5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Reactant of Route 6
Reactant of Route 6
5-(Morpholin-4-ylcarbonyl)adamantan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.